5-Ethoxy-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is a chemical compound with the molecular formula and a molecular weight of 224.29 g/mol. This compound belongs to the class of indole derivatives, which are characterized by their bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives have been widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The compound can be classified under the broader category of organic compounds and specifically as an indole derivative. It is often synthesized in laboratory settings for research purposes and may also be found in various natural products. The identification of this compound can be traced through its CAS Registry Number 28945-90-6, which is used for cataloging chemical substances.
The synthesis of 5-Ethoxy-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one can be achieved through several methods, primarily involving the reaction of ethyl 3-(methylsulfanyl)indole-2-carboxylate with appropriate reagents under controlled conditions.
The molecular structure of 5-Ethoxy-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one features:
The compound's structural data can be represented using various chemical notation systems:
CCOC(=O)C1=CC2=C(C=C1)N(C(=O)C2)SC
.5-Ethoxy-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one can participate in various chemical reactions typical for indole derivatives:
These reactions often require specific conditions such as temperature control, choice of solvent, and catalysts to ensure high yields and selectivity.
The biological activity of 5-Ethoxy-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is believed to involve interactions with various cellular targets:
Studies indicate that such compounds often exhibit dose-dependent effects on cell viability and proliferation in vitro.
Key physical properties include:
Relevant chemical properties encompass:
5-Ethoxy-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one has potential applications in:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1